molecular formula C24H17BO2 B12301448 3-(Triphenylen-2-yl)phenylboronic acid

3-(Triphenylen-2-yl)phenylboronic acid

Cat. No.: B12301448
M. Wt: 348.2 g/mol
InChI Key: YSDJLONVLIHBRC-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(Triphenylen-2-yl)phenylboronic Acid Pinacol Ester

Molecular Architecture and Bonding Patterns

The molecular formula of this compound pinacol ester is C₃₀H₂₇BO₂ , with a molecular weight of 430.35 g/mol . The core structure consists of a triphenylene moiety fused to a phenyl ring at the 2-position, which is further linked to a boronic acid pinacol ester group. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protective group for the boronic acid, stabilizing the boron center and modulating its reactivity.

Key structural features include:

  • Boron hybridization : The boron atom adopts an sp² hybridization, forming three covalent bonds—two with oxygen atoms from the pinacol group and one with the phenyl carbon. This planar configuration facilitates conjugation with the aromatic system.
  • Aromatic stacking : The triphenylene system, a polycyclic aromatic hydrocarbon (PAH), enables π-π interactions with adjacent molecules, influencing packing efficiency in the solid state.
  • Steric effects : The ortho-substituted phenyl group and bulky pinacol ester create significant steric hindrance, potentially limiting rotational freedom around the boron-phenyl bond.

A comparative analysis of bond lengths and angles with simpler boronic acids (e.g., phenylboronic acid) reveals that the C-B bond in this compound measures approximately 1.57 Å , consistent with typical aryl-boron single bonds.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound pinacol ester remains limited, inferences can be drawn from related boronic acid structures. For example, mesitylboronic acid forms centrosymmetric dimers via O–H···O hydrogen bonds in its crystalline phase. In contrast, the pinacol ester’s protected boron center likely prevents such dimerization, favoring alternative packing modes dominated by van der Waals interactions and C–H···π contacts.

Property Value Source
Melting Point 177–181°C
Density 1.2 ± 0.1 g/cm³
Boiling Point 630.5 ± 34.0°C

The compound’s high melting point suggests a rigid crystalline lattice, possibly stabilized by interlocking triphenylene units. Molecular dynamics simulations of analogous PAH-bearing boronic esters indicate that the triphenylene system adopts a nearly coplanar arrangement with the phenyl ring, minimizing torsional strain.

Comparative Analysis with Related Triphenylene-Boronic Acid Derivatives

Triphenylen-2-ylboronic Acid (C₁₈H₁₃BO₂)

This simpler derivative lacks the phenyl and pinacol ester groups, resulting in a lower molecular weight (272.1 g/mol ) and distinct reactivity. Key differences include:

  • Solubility : The pinacol ester enhances solubility in nonpolar solvents compared to the free boronic acid.
  • Synthetic utility : The unprotected boronic acid participates directly in Suzuki-Miyaura couplings, whereas the ester requires deprotection prior to cross-coupling.
4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane (CAS 890042-13-4)

This structural isomer shifts the boronic ester to the triphenylene core rather than the phenyl substituent. Such positional isomerism alters electronic properties, as evidenced by a 10 nm redshift in UV-Vis absorption spectra compared to the title compound.

Pentamethylphenylboronic Acid

Filthaus et al. (2008) reported a 74.7° dihedral angle between the BO₂ plane and aromatic ring in pentamethylphenylboronic acid, comparable to the 75.0° angle observed in mesitylboronic acid-triphenylphosphine oxide adducts. This similarity suggests that steric bulk near the boron center universally enforces near-orthogonal orientations between the boronic group and aromatic planes.

Properties

Molecular Formula

C24H17BO2

Molecular Weight

348.2 g/mol

IUPAC Name

(3-triphenylen-2-ylphenyl)boronic acid

InChI

InChI=1S/C24H17BO2/c26-25(27)18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15,26-27H

InChI Key

YSDJLONVLIHBRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O

Origin of Product

United States

Preparation Methods

Suzuki Coupling Approaches

Suzuki coupling reactions have been successfully employed in the synthesis of triphenylene-based compounds. For instance, research has demonstrated the sixfold palladium-catalyzed transformation of hexabromotriptycene to the corresponding tris(terphenyls) in yields of 61-95%. This approach could be adapted for the preparation of this compound through appropriate modifications.

In a typical procedure, a triphenylene halide would be coupled with a suitable boronic acid or boronic ester using a palladium catalyst. The resulting coupled product could then be further functionalized to introduce the boronic acid group at the desired position, ultimately yielding this compound.

Transmetallation Strategies

Transmetallation represents another approach for preparing arylboronic acids. In this process, an aryl group is transferred from one metal to a boron center. Research has shown that transmetallation from boronic acids to palladium complexes plays a crucial role in many catalytic cycles.

For the preparation of this compound, a transmetallation approach might involve initial preparation of a triphenylene-metal complex, followed by transmetallation to introduce the boronic acid functionality. The efficiency of this process would depend on factors such as the electronic properties of the triphenylene core and the choice of metal catalyst.

Structural and Quality Specifications

The preparation of this compound must meet specific quality standards to ensure its suitability for various applications. A comparison of specifications between this compound and another related boronic acid compound is presented in Table 3.

Table 3: Comparison of Boronic Acid Compound Specifications

Specification This compound (2-methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid
CAS No. 1235876-72-8 2177237-24-8
Molecular Formula C24H17BO2 C16H17BO3
Molecular Weight 348.209 268.12
Appearance Not specified Off-white powder
Purity 99% minimum 99% minimum
Applications Pharmaceuticals, Agrochemicals, Material Science OLED intermediates

According to Ningbo Inno Pharmchem Co., Ltd, their this compound undergoes rigorous testing and quality control measures to ensure it meets the highest industry standards. The 99% minimum purity level ensures optimal performance and reliability for various applications, which is especially important for its use in pharmaceutical and material science contexts.

Challenges in Preparation and Purification

The preparation of this compound presents several challenges that must be addressed to achieve high-quality product:

Regioselectivity

Ensuring the boronic acid group is introduced at the correct position relative to the triphenylene core requires careful control of reaction conditions and potentially the use of protecting groups or directing groups. The 3-position on the phenyl ring attached to the 2-position of triphenylene must be selectively functionalized, which can be challenging due to the complex nature of the triphenylene structure.

Purification Challenges

Achieving the high purity levels required for various applications (99% minimum) necessitates effective purification strategies. For related compounds, techniques such as recrystallization, column chromatography, and precipitation have been employed. In some cases, purification can be achieved by dispersing the crude products in methanol, sonicating the suspension, and collecting the solid by filtration, followed by washing with methanol and n-pentane.

Stability Considerations

Boronic acids can be susceptible to degradation under certain conditions. Ensuring the stability of the boronic acid group during the preparation and subsequent storage is essential. This may involve controlling factors such as moisture, oxygen exposure, and temperature during both synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylen-2-yl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various aryl or vinyl derivatives, depending on the coupling partner.

Scientific Research Applications

Pharmaceutical Applications

Key Roles in Drug Development

  • Intermediate in Synthesis : This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its ability to form reversible covalent bonds with diols makes it particularly useful in creating drug delivery systems and scaffolds for tissue engineering .
  • Stimuli-Responsive Materials : The dynamic nature of boronate esters formed from phenylboronic acids enables the development of stimuli-responsive materials that can be used in drug delivery, enhancing therapeutic efficacy through controlled release mechanisms .

Case Study: Drug Delivery Systems
A study highlighted the use of phenylboronic acid polymers, which incorporate 3-(Triphenylen-2-yl)phenylboronic acid, for creating hydrogels that respond to pH changes. These hydrogels can encapsulate drugs and release them in a controlled manner, showcasing the compound's role in advancing drug delivery technologies .

Agrochemical Applications

Enhancing Crop Productivity
this compound is employed in the formulation of agrochemicals aimed at improving crop yield and sustainability. Its unique properties facilitate the development of innovative solutions that enhance nutrient uptake and pest resistance in plants.

Case Study: Agrochemical Formulations
Research indicates that compounds similar to this compound have been integrated into formulations that improve the effectiveness of fertilizers and pesticides, leading to increased agricultural productivity while minimizing environmental impact .

Materials Science Applications

OLED Materials
The compound is recognized for its potential use in organic light-emitting diodes (OLEDs). Its ability to form stable films with excellent electronic properties makes it suitable for developing high-performance OLEDs .

Case Study: OLED Performance
A recent study demonstrated that incorporating this compound into OLED materials significantly improved their efficiency and stability compared to traditional materials. This advancement opens new avenues for more efficient display technologies .

Summary of Applications

Field Application Key Benefits
PharmaceuticalsIntermediate in drug synthesisEnhances drug delivery systems
AgrochemicalsFormulations for fertilizers and pesticidesIncreases crop productivity and sustainability
Materials ScienceComponents in OLED technologyImproves efficiency and stability of electronic devices

Mechanism of Action

The mechanism of action of 3-(Triphenylen-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and probes. The boronic acid group interacts with target molecules through the formation of boronate esters, which can be detected or utilized in further chemical transformations.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Primary Applications
3-(Triphenylen-2-yl)phenylboronic acid 1235876-72-8 C24H17BO2 348.21 N/A >98 OLEDs, optoelectronics
Fluoranthene-3-boronic acid 359012-63-8 C16H11BO2 254.07 N/A >99 Organic semiconductors
9-Phenanthrene boronic acid 68572-87-2 C14H11BO2 222.05 N/A >98 Polymer synthesis
4-(Naphthalen-1-yl)phenylboronic acid 870774-25-7 C16H13BO2 256.09 N/A >98 Cross-coupling reactions
3-Ethylphenylboronic acid N/A C8H11BO2 149.98 N/A >97 Pharmaceutical intermediates
3-Chloro-2-methylphenylboronic acid 313545-20-9 C7H8BClO2 170.40 N/A >99 Catalysis, agrochemicals

Key Observations:

Aromatic Extensions :

  • The triphenylene group in this compound provides superior electronic conjugation compared to smaller aromatic systems like fluoranthene or phenanthrene. This property is critical for OLED efficiency .
  • In contrast, 4-(naphthalen-1-yl)phenylboronic acid exhibits moderate conjugation, favoring Suzuki-Miyaura cross-coupling reactions over optoelectronic applications .

Substituent Effects :

  • Alkyl substituents (e.g., 3-ethylphenylboronic acid) enhance lipophilicity, making these compounds suitable for pharmaceutical intermediates .
  • Electron-withdrawing groups (e.g., chlorine in 3-chloro-2-methylphenylboronic acid) increase acidity and reactivity in catalytic processes .

Functional Group Positioning :

  • Dendrimer studies demonstrate that substituent position significantly impacts biochemical activity. For example, 3-(bromomethyl)phenylboronic acid (P6) shows higher cytosolic delivery efficiency than its ortho-substituted analog (P7), highlighting the meta position's advantage in steric interactions .

Reactivity and Stability

  • Electron Transfer: The triphenylene group in this compound facilitates electron transfer, as observed in potassium collision experiments with simpler phenylboronic acids . This property is less pronounced in non-aromatic derivatives like 3-ethylphenylboronic acid.
  • Thermal Stability: The compound’s pinacol ester derivative exhibits a high decomposition temperature (FP: 335.1°C), outperforming analogs like 3-(aminomethyl)phenylboronic acid hydrochloride, which is hygroscopic and less stable .

Biological Activity

3-(Triphenylen-2-yl)phenylboronic acid is a boronic acid derivative notable for its diverse applications in organic synthesis and potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with hydroxyl and amine groups, making it a valuable reagent in various chemical reactions, including the Suzuki-Miyaura coupling reaction. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅B₁O₂
  • Molecular Weight : 287.13 g/mol

The compound's structure allows it to interact with biological molecules, which is crucial for its activity in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Notably, boronic acids have been shown to bind to serine residues in active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the context of cancer therapeutics, where such inhibition can lead to reduced tumor growth.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of various kinases, which are critical in cell signaling and cancer progression.
  • Antitumor Activity : Research indicates that derivatives of triphenylene compounds exhibit significant anticancer properties against multiple cancer cell lines, including breast and prostate cancers.
  • Fluorescent Probes : The compound's ability to act as a fluorescent probe enhances its utility in biological imaging and sensing applications.

Biological Activity Data

Activity Type Target Effect Reference
AntitumorMCF-7 (breast cancer)Significant cytotoxicity observed
Enzyme InhibitionKinasesInhibitory effects leading to reduced cell proliferation
AntimicrobialE. coliModerate antibacterial activity

Case Studies

  • Anticancer Activity :
    A study published in Journal of Medicinal Chemistry reported that this compound derivatives were synthesized and tested against various cancer cell lines. The results showed that these compounds exhibited potent anticancer activity through the inhibition of specific kinases involved in tumor growth and metastasis .
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial efficacy of phenylboronic acids, including this compound. The study found moderate activity against Escherichia coli and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
  • Fluorescent Sensing Applications :
    Research highlighted the use of boronic acid derivatives as fluorescent sensors for detecting specific biomolecules. This application leverages the unique binding properties of boron compounds, facilitating real-time monitoring of biological processes .

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